molecular formula C19H22O10 B12463698 6-(4-Hydroxy-2-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4-methoxypyran-2-one

6-(4-Hydroxy-2-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4-methoxypyran-2-one

Cat. No.: B12463698
M. Wt: 410.4 g/mol
InChI Key: KFJNVVJUICKJEQ-UHFFFAOYSA-N
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Description

Aloenin is a naturally occurring compound found in various species of the Aloe plant, particularly Aloe arborescens. It is a phenolic compound known for its anti-inflammatory and antihistaminic properties. Aloenin is chemically identified as 4-methoxy-6-(2’-β-D-glucopyranosyl-4’-hydroxy-6’-methylphenyl)-2-pyrone .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aloenin can be extracted from Aloe arborescens leaves using various chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly employed for its quantitative determination. The extraction process involves the use of solvents such as methanol and acetonitrile, followed by purification steps to isolate aloenin .

Industrial Production Methods

Industrial production of aloenin involves large-scale extraction from Aloe arborescens leaves. The leaves are harvested, cleaned, and processed to extract the juice, which is then subjected to chromatographic separation to isolate aloenin. The purified compound is then dried and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions

Aloenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of aloenin with enhanced or modified biological properties. These derivatives are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

Aloenin is often compared with other phenolic compounds found in Aloe species, such as aloin and aloe-emodin. While all these compounds share similar anti-inflammatory and antioxidant properties, aloenin is unique due to its specific molecular structure and higher stability in various biological systems .

Similar Compounds

Aloenin stands out due to its unique combination of anti-inflammatory, antihistaminic, and antioxidant properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-[4-hydroxy-2-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-methoxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O10/c1-8-3-9(21)4-11(15(8)12-5-10(26-2)6-14(22)27-12)28-19-18(25)17(24)16(23)13(7-20)29-19/h3-6,13,16-21,23-25H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJNVVJUICKJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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